molecular formula C19H14ClN3OS B11764492 4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764492
M. Wt: 367.9 g/mol
InChI Key: IIMJVAAUMJKGEM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Etherification: The naphthalen-1-yloxy group is attached via an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

    Cell Membrane Disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-Chlorophenyl)-5-(benzyloxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14ClN3OS/c20-14-7-4-8-15(11-14)23-18(21-22-19(23)25)12-24-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,22,25)

InChI Key

IIMJVAAUMJKGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NNC(=S)N3C4=CC(=CC=C4)Cl

Origin of Product

United States

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